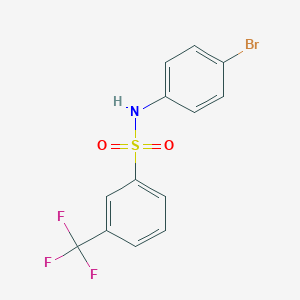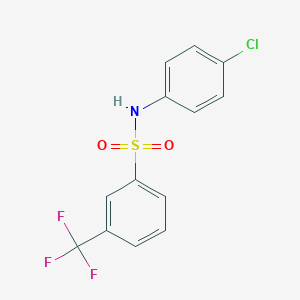![molecular formula C25H23N3O4S B265983 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265983.png)
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as ITMC-SD-1, is a novel compound with potential applications in scientific research. This compound belongs to the class of chromenopyrroles, which have been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood. However, several studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Caspases are a family of proteases that play a crucial role in the initiation and execution of apoptosis. This compound has been reported to activate caspase-3 and caspase-9, leading to the cleavage of various substrates and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. Several studies have reported that this compound inhibits the growth of cancer cells by inducing apoptosis. Additionally, this compound has been reported to exhibit antiviral and antimicrobial properties. This compound has been shown to inhibit the replication of the influenza virus and the growth of various bacteria such as Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for lab experiments. This compound is a novel compound with potential applications in various scientific research fields. Additionally, this compound has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. However, this compound has some limitations for lab experiments. The synthesis of this compound involves a multi-step process that requires skilled personnel and specialized equipment. Additionally, the cost of this compound may be a limitation for lab experiments.
Zukünftige Richtungen
There are several future directions for the research of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One potential future direction is to investigate the mechanism of action of this compound in more detail. Additionally, future studies could explore the potential of this compound as an anticancer agent in vivo. Furthermore, future research could investigate the potential of this compound as an antiviral and antimicrobial agent. Finally, future studies could explore the potential of this compound as a lead compound for the development of new drugs with improved biological activities.
Conclusion:
In conclusion, this compound is a novel compound with potential applications in various scientific research fields. The synthesis of this compound involves a multi-step process that requires skilled personnel and specialized equipment. This compound has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. The mechanism of action of this compound is not fully understood, but several studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. Finally, there are several future directions for the research of this compound, including investigating the mechanism of action in more detail, exploring the potential as an anticancer agent in vivo, and developing new drugs with improved biological activities.
Synthesemethoden
The synthesis of 2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a multi-step process that includes the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with thiourea and isobutyl isocyanate to form the 5-isobutyl-1,3,4-thiadiazol-2-yl moiety. The final step involves the reaction of the thiadiazole intermediate with 7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been reported to exhibit various biological activities such as anticancer, antiviral, and antimicrobial properties. Several studies have reported the potential of this compound as an anticancer agent. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been reported to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C25H23N3O4S |
|---|---|
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H23N3O4S/c1-13(2)11-19-26-27-25(33-19)28-21(15-6-8-16(31-4)9-7-15)20-22(29)17-12-14(3)5-10-18(17)32-23(20)24(28)30/h5-10,12-13,21H,11H2,1-4H3 |
InChI-Schlüssel |
LBGXWGNWJVDXNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265919.png)
![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265981.png)


![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266006.png)
![(6E)-6-[4-(2,3-dimethylphenoxy)-1H-quinazolin-2-ylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B266016.png)